molecular formula C6H3FS B8019812 2-Ethynyl-5-fluorothiophene

2-Ethynyl-5-fluorothiophene

Cat. No.: B8019812
M. Wt: 126.15 g/mol
InChI Key: OCQISRZGZHKXMB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-fluorothiophene is an organic compound with the molecular formula C6H3FS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with an ethynyl group at the 2-position and a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-fluorothiophene typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with molecular fluorine (F2) at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents under controlled conditions. The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorothiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ethynyl group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkene or alkane.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-fluorothiophene in various applications involves its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in organic semiconductors and electrochromic devices. In biological systems, its fluorine atom can interact with specific molecular targets, potentially leading to biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethynyl-5-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQISRZGZHKXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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